molecular formula C23H21ClN4O6 B2512194 2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate CAS No. 1351611-36-3

2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate

Cat. No.: B2512194
CAS No.: 1351611-36-3
M. Wt: 484.89
InChI Key: OMKHHEIVPKDXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C23H21ClN4O6 and its molecular weight is 484.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Process and Compound Characterization Several studies have elaborated on the synthesis processes and characterization of compounds similar to 2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(indolin-1-yl)ethanone oxalate. For instance, the synthesis of novel indol compounds containing 2-azetidinones and 1,3,4 oxadiazoles involves the condensation of acetohydrazide with acetic anhydride, followed by reactions with monochloroacetyl chloride in the presence of triethylamine in dioxane. The structures of these newly synthesized compounds are characterized using IR, NMR, Mass, and elemental analysis (Sreeramulu & Ashokgajapathiraju, 2014). Another study highlights the synthesis of a series of new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones, achieved through the cyclization of imines using acetic anhydride. These compounds are also thoroughly characterized and evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009).

Biological Activities and Pharmacological Evaluation The synthesized compounds, similar in structure to this compound, have been evaluated for various biological activities. For example, quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives have been synthesized and characterized. These derivatives are screened for their antimicrobial activity against different bacterial and fungal strains, showing significant correlations in terms of effectiveness (Desai & Dodiya, 2014). Additionally, (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives are synthesized and evaluated for their anticancer, antibacterial, and antifungal activities. Certain compounds among these derivatives exhibit potent cytotoxicity activity and moderate antibacterial and antifungal activities (Mahanthesha et al., 2021).

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2.C2H2O4/c22-17-6-3-5-15(10-17)20-23-21(28-24-20)16-11-25(12-16)13-19(27)26-9-8-14-4-1-2-7-18(14)26;3-1(4)2(5)6/h1-7,10,16H,8-9,11-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKHHEIVPKDXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.